molecular formula C17H16ClN5OS B2591077 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 880802-62-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B2591077
CAS RN: 880802-62-0
M. Wt: 373.86
InChI Key: BVKRLFZFCSDKSP-UHFFFAOYSA-N
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Description

This compound, also known as “2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide”, is a chemical compound with the molecular formula C18H16ClN3OS3 . It has a molecular weight of 421.993 .


Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring attached to a chlorophenyl group and a sulfanyl group. This sulfanyl group is further attached to an acetamide group with a methylphenyl substituent .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 5 freely rotating bonds . Its polar surface area is 111 Å2 . Its molar refractivity is 101.4±0.5 cm3 . Its polarizability is 40.2±0.5 10-24cm3 . Its surface tension is 57.6±7.0 dyne/cm . Its molar volume is 262.6±7.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial potential. Research studies have highlighted its effectiveness against both Gram-negative bacteria and fungal pathogens. Specifically, it exhibits potent antifungal activity against Candida albicans and Candida glabrata . Further investigations into its mechanism of action and potential clinical applications are warranted.

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-3-2-4-14(9-11)20-15(24)10-25-17-22-21-16(23(17)19)12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKRLFZFCSDKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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